molecular formula C20H18N2OS B2794122 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 684232-57-3

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2794122
CAS No.: 684232-57-3
M. Wt: 334.44
InChI Key: QSLHCTIALKNUCV-UHFFFAOYSA-N
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Description

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C20H18N2OS and its molecular weight is 334.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antineoplastic Properties

Research on similar naphthalene derivatives has focused on synthesizing new compounds with potential antineoplastic (anti-cancer) properties. For example, studies have developed benzo[H]quinazoline derivatives showing antineoplastic and antimonoamine oxidase properties, indicating their potential in cancer therapy and enzyme inhibition (Markosyan et al., 2010).

Antimicrobial Applications

Compounds incorporating thiazole and naphthalene structures have been synthesized and tested for their antimicrobial activity. A study synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating potent antibacterial activity, especially against Gram-positive strains, indicating their potential as novel antimicrobial agents (Bikobo et al., 2017).

Synthesis Techniques

Advances in synthesis techniques, such as microwave-assisted synthesis, have been applied to create derivatives of naphthalene and thiazole, indicating a more efficient and cleaner method for producing these compounds. This approach has been demonstrated in the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, offering a faster synthesis route (Saeed, 2009).

Gelation Properties

N-(thiazol-2-yl)benzamide derivatives have been studied for their gelation behavior, exploring the role of methyl functionality and non-covalent interactions in their ability to form gels. Such studies contribute to understanding the supramolecular chemistry of these compounds and their potential applications in materials science (Yadav & Ballabh, 2020).

Mechanism of Action

Target of Action

The primary target of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is the Retinoic Acid Receptor alpha (RARα) . RARα is a nuclear receptor that regulates gene expression by binding to retinoic acid, a metabolite of vitamin A. It plays a crucial role in cellular growth, differentiation, and homeostasis .

Mode of Action

This compound acts as a selective RARα agonist . It binds to the RARα receptor with high affinity, leading to a conformational change that allows the receptor to interact with specific DNA sequences known as retinoic acid response elements (RAREs). This interaction influences the transcription of target genes, resulting in changes to cellular processes .

Biochemical Pathways

The activation of RARα by this compound affects several biochemical pathways. These include pathways involved in cell growth, differentiation, and apoptosis. The exact downstream effects can vary depending on the cell type and the specific genes that are regulated .

Result of Action

The activation of RARα by this compound can lead to a variety of molecular and cellular effects. For instance, it can influence cell growth and differentiation, potentially making it useful in the treatment of certain types of cancer . It may also have anti-inflammatory effects .

Properties

IUPAC Name

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c23-19(15-7-2-1-3-8-15)22-20-21-18(13-24-20)17-11-10-14-6-4-5-9-16(14)12-17/h1-3,7-8,10-13H,4-6,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLHCTIALKNUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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